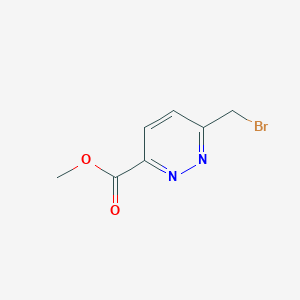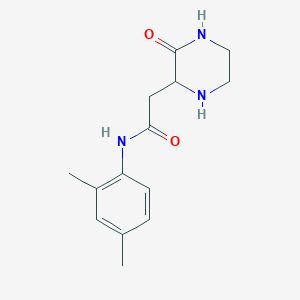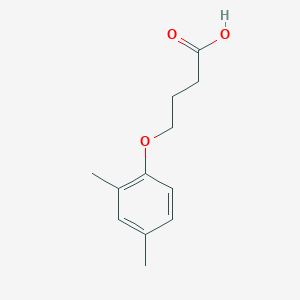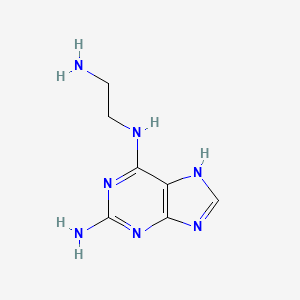
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of a cyclopropyl group, a tetrahydrothiophene dioxido moiety, and a sulfamoylbenzyl group suggests that this compound could have significant biological activity, potentially as an antimicrobial or anti-inflammatory agent.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring via 1,3-dipolar cycloaddition reactions or the condensation of hydrazines with 1,3-dicarbonyl compounds. In the context of the provided data, the synthesis of similar compounds has been reported using base-mediated 1,3-dipolar cycloaddition of vinyl phosphonates with diazo compounds . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, possibly involving the use of a sulfamoylbenzyl group and a tetrahydrothiophene dioxido moiety as substituents in the reaction.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of substituents on the pyrazole ring can significantly influence the compound's ability to interact with biological targets. For instance, the sulfamoylbenzyl group attached to the pyrazole ring could enhance the compound's solubility and its ability to form hydrogen bonds with enzymes or receptors, potentially increasing its biological efficacy .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can be used to modify their structure and, consequently, their biological activity. The cyclopropyl group in the compound may undergo reactions such as ring-opening under certain conditions, which could be utilized in further chemical modifications . The tetrahydrothiophene dioxido moiety could also participate in oxidation-reduction reactions, potentially affecting the compound's stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a sulfamoyl group suggests that the compound may have improved water solubility, which is beneficial for biological applications. The stability of the compound could be influenced by the tetrahydrothiophene dioxido moiety, as sulfur-containing compounds can be sensitive to oxidation . The cyclopropyl group may impart strain to the molecule, potentially affecting its reactivity.
Propriétés
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c19-29(26,27)15-5-1-12(2-6-15)10-20-18(23)16-9-17(13-3-4-13)22(21-16)14-7-8-28(24,25)11-14/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2,(H,20,23)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWYQRYXPIEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)

![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)



![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)